![molecular formula C15H14ClNO4S B5534833 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5534833.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from substituted or unsubstituted aromatic organic acids, through ester and hydrazide formations, to the final compound using reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) under specific conditions. These methods demonstrate the complexity and precision required in organic synthesis processes (Rehman et al., 2013).
Molecular Structure Analysis
Vibrational spectroscopy, including Raman and Fourier-transform infrared spectroscopy, alongside density functional theory (DFT) calculations, have been employed to elucidate the molecular structure of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide and its analogs. These studies reveal the compound's geometric equilibrium, hydrogen bonding characteristics, and the impact of substitutions on molecular stability (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
Chemical reactivity and properties have been explored through the synthesis of derivatives and analysis of their interactions with various enzymes and molecular targets. For example, sulfonamide derivatives have been synthesized and tested for their inhibitory effects, demonstrating the potential for targeted chemical modifications to enhance biological activity (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns, have been detailed for similar compounds. These studies utilize X-ray crystallography to describe the molecular conformations and interactions that influence the compound's solid-state behavior, providing a foundation for understanding the physical characteristics of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide and related compounds are influenced by their functional groups and molecular structure. Investigations into their reactivity, such as hydrogenation processes and coupling reactions, reveal the versatility and potential applications of these compounds in synthetic chemistry and drug development (Wang et al., 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(13-5-7-14(21-2)8-6-13)22(19,20)15-9-3-12(16)4-10-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFKHQOYPHTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide |
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